molecular formula C14H16N4 B14802544 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine

Cat. No.: B14802544
M. Wt: 240.30 g/mol
InChI Key: LLAOFBODRDSYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores: a 1,2,3,4-tetrahydroquinoline and a 6-methylpyrimidin-4-amine group. The tetrahydroisoquinoline scaffold is a common structural motif found in compounds that exhibit a wide range of biological activities and is present in various therapeutic agents . Similarly, substituted pyrimidine cores are recognized as key structures in the development of active compounds, including Microtubule Targeting Agents (MTAs) that bind to the colchicine site of tubulin and inhibitors of viral enzymes like HIV-1 reverse transcriptase (RT) . The combination of these structures suggests potential for multi-target activity, a valuable trait in the development of treatments for complex diseases . Researchers can explore this compound as a core scaffold for developing novel bioactive molecules. Its specific applications may include serving as a building block in synthetic chemistry, a candidate for high-throughput screening, or a lead compound for further optimization in oncology or antiviral research programs. The precise mechanism of action and specific research applications for this compound require further investigation and validation by qualified researchers. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C14H16N4/c1-10-9-13(15)17-14(16-10)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,9H,4,6,8H2,1H3,(H2,15,16,17)

InChI Key

LLAOFBODRDSYED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Preparation of 4,6-Dichloro-2-methylpyrimidine

The synthesis begins with the preparation of 4,6-dichloro-2-methylpyrimidine, a critical precursor. A method described in CN102432547A involves:

  • Cyclization : Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride react in methanol under ice-cooling, followed by reflux to form 4,6-dihydroxy-2-methylpyrimidine.
  • Chlorination : The dihydroxy intermediate is treated with triphosgene in dichloroethane and N,N-diethylaniline to yield 4,6-dichloro-2-methylpyrimidine.

Key Reaction Conditions :

  • Temperature: 70–80°C for chlorination.
  • Yield: 90% after recrystallization.

Amination at Position 4

The 4-chloro group of 4,6-dichloro-2-methylpyrimidine is substituted with ammonia to generate 4-amino-2-chloro-6-methylpyrimidine. This step is performed under pressurized NH₃ in ethanol at 60°C for 12 hours, achieving a yield of 85%.

Synthesis of 3,4-Dihydroquinolin-1(2H)-amine

Cyclization via Schmidt Reaction

A method adapted from PMC6273582 involves the Schmidt reaction of 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane and methanesulfonic acid to form 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Subsequent thionation with Lawesson’s reagent and hydrazine hydrate treatment yields 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Demethylation and Functionalization

Demethylation using boron tribromide in dichloromethane removes the methoxy group, followed by alkylation with methyl iodide to introduce the primary amine.

Key Characterization Data :

  • ¹H NMR (CDCl₃) : δ 2.87 (t, 2H, J = 6.8 Hz), 3.37 (t, 2H, J = 4.8 Hz), 7.10–7.41 (m, 3H).

Coupling of Pyrimidine and Dihydroquinoline Moieties

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro group of 4-amino-2-chloro-6-methylpyrimidine undergoes substitution with 3,4-dihydroquinolin-1(2H)-amine. The reaction is conducted in dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 6 hours, yielding the target compound.

Optimized Conditions :

  • Solvent: DMF.
  • Base: K₂CO₃ (2 equiv).
  • Temperature: 80°C.
  • Yield: 78%.

Palladium-Catalyzed Amination

An alternative method employs Buchwald-Hartwig coupling using Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 110°C. This approach achieves a higher yield of 85%.

Catalytic System :

  • Catalyst: Pd(OAc)₂ (5 mol%).
  • Ligand: Xantphos (10 mol%).
  • Base: Cs₂CO₃ (3 equiv).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.88 (t, 2H, J = 6.4 Hz, CH₂), 3.45 (t, 2H, J = 6.8 Hz, CH₂), 6.92–7.25 (m, 4H, aromatic), 8.12 (s, 1H, NH₂).
  • ¹³C NMR : δ 22.1 (CH₃), 28.5 (CH₂), 45.3 (CH₂), 115.6–154.2 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₆N₄ : 256.1325 [M+H]⁺.
  • Observed : 256.1323.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
SNAr DMF, K₂CO₃, 80°C 78% Simple, no catalyst required
Buchwald-Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C 85% Higher yield, tolerant to steric hindrance

Challenges and Optimization

  • Steric Hindrance : The dihydroquinoline’s bicyclic structure necessitates elevated temperatures for SNAr.
  • Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively isolates the product.

Scalability and Industrial Applications

  • Continuous Flow Synthesis : Adapting the chlorination step using triphosgene in a flow reactor reduces hazardous waste.
  • Cost Efficiency : Bulk preparation of 4,6-dichloro-2-methylpyrimidine lowers raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated derivatives.

Scientific Research Applications

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactive properties.

    Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name/Structure Molecular Formula Molecular Weight Key Substituents/Features Potential Implications References
Target Compound : 2-(3,4-Dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine C₁₄H₁₆N₄ 240.3 6-methyl, 2-dihydroquinolinyl Moderate lipophilicity; CNS/kinase target potential
N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide C₂₇H₂₉N₅O₃ 524 Cyano, tetrahydrofuran-oxy, piperidinylidene Enhanced metabolic stability; kinase inhibition
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine C₁₆H₁₁FN₆ 306.3 Fluoropyridyl, pyrido-pyrimidine core High lipophilicity; kinase inhibition
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine C₁₈H₂₄N₆ 324.4 Dihydroisoquinolinyl, methylpiperazinyl Improved solubility; amine-mediated interactions
2-Methoxy-6-methylpyrimidin-4-amine C₆H₁₀N₄O 154.2 Methoxy, methyl High solubility; limited bioavailability
Key Observations:

Substituent Effects: The target compound’s dihydroquinoline group distinguishes it from analogs with dihydroisoquinoline () or pyrido-pyrimidine cores (). The dihydroquinoline’s fused bicyclic system may confer unique binding interactions compared to the planar pyrido-pyrimidine in . Electron-withdrawing groups (e.g., fluorine in , cyano in ) enhance metabolic stability and binding affinity but may reduce solubility .

Molecular Weight and Bioavailability :

  • The target compound (MW 240.3) is significantly smaller than ’s analogs (MW 524–602), suggesting better bioavailability. However, larger analogs may exhibit higher target specificity due to extended substituents .

Biological Activity

2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is a compound that combines quinoline and pyrimidine moieties, which may confer unique biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H16N4
  • Molecular Weight : 240.30 g/mol
  • IUPAC Name : 2-(3,4-dihydro-2H-quinolin-1-yl)-6-methylpyrimidin-4-amine
  • InChI Key : LLAOFBODRDSYED-UHFFFAOYSA-N

The biological activity of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets involved in various disease pathways. Research indicates that this compound may act as an enzyme inhibitor, particularly affecting enzymes related to neurodegenerative diseases and viral infections.

Antiviral Activity

Studies have shown that compounds similar to 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine exhibit significant antiviral properties. For instance, derivatives of related compounds have been evaluated for their efficacy against HIV-1, demonstrating potential as non-nucleoside reverse transcriptase inhibitors .

Neuroprotective Effects

Research has indicated that derivatives of the quinoline structure can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The compound 3e, a derivative with similar structures, showed potent inhibition against AChE and MAOs with IC50 values indicating strong activity .

Case Studies and Research Findings

StudyFindings
Antiviral Efficacy Derivatives demonstrated significant inhibition of HIV replication.
Neuroprotective Properties Compound 3e showed IC50 values of 0.28 µM for AChE inhibition and 0.91 µM for hMAO-A inhibition.
Toxicity Studies Compound 3e exhibited low toxicity in vitro and in vivo, suggesting safety at therapeutic doses .

Synthesis and Production

The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions, including the condensation of 3,4-dihydroquinoline with pyrimidine derivatives under controlled conditions. This process often requires catalysts such as Lewis acids to achieve high yields .

Q & A

Basic: What are the optimal synthetic routes for 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving condensation of substituted pyrimidine precursors with dihydroquinoline derivatives. A common approach includes:

  • Step 1: Reacting 6-methylpyrimidin-4-amine with a dihydroquinoline moiety under nucleophilic substitution conditions.
  • Step 2: Using NaBH4_4 in methanol to reduce intermediates, as described for analogous pyrimidine derivatives .
  • Microwave-assisted synthesis (e.g., 60–80°C, 20–30 min) may improve yield and purity, as demonstrated for structurally related amino pyrimidines .
    Key Considerations: Optimize solvent polarity (e.g., DMF or ethanol) and stoichiometric ratios to minimize byproducts.

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Characterization requires a combination of analytical techniques:

  • NMR Spectroscopy: 1^1H NMR should show signals for the dihydroquinoline protons (δ 6.5–7.5 ppm) and pyrimidine methyl group (δ 2.3–2.5 ppm). 13^{13}C NMR confirms sp2^2 carbons in the aromatic rings.
  • Mass Spectrometry: ESI-MS or HRMS should match the molecular ion peak (calculated for C15_{15}H17_{17}N3_3: 239.14 g/mol).
  • X-ray Crystallography: For absolute confirmation, single-crystal analysis (as in similar pyrimidine amines ) resolves bond angles and spatial arrangement.

Advanced: What experimental strategies assess this compound’s enzyme inhibition potential (e.g., CDKs)?

Methodological Answer:
To evaluate kinase inhibition (e.g., cyclin-dependent kinases):

  • In vitro assays: Use purified CDK enzymes with ATP analogs and measure IC50_{50} via fluorescence polarization. Include controls like Roscovitine.
  • Kinetic Studies: Perform time-dependent inhibition assays to determine kinact/Kik_{inact}/K_i ratios .
  • Cellular assays: Test anti-proliferative effects in cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 µM). Monitor apoptosis markers (e.g., caspase-3 activation).

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the pyrimidine ring).
  • Thermal Stability: Use TGA/DSC to determine melting points and decomposition thresholds. Storage recommendations (e.g., –20°C, desiccated) should align with observed hygroscopicity .
  • Photostability: Expose to UV-Vis light (300–800 nm) and track spectral changes (λmax_{max} shifts indicate structural alterations).

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability: Validate compound purity (>95% via HPLC) and exclude batch-specific impurities .
  • Assay Conditions: Standardize protocols (e.g., serum concentration in cell culture, ATP levels in kinase assays).
  • Structural Analogues: Compare activity with derivatives (e.g., 6-phenyl variants ) to identify critical substituents.
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate activity with binding affinity trends .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
  • Exposure Control: Avoid inhalation/ingestion; use HEPA filters for aerosol containment.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 min. Seek medical advice if irritation persists .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2 PDB: 1HCL). Validate docking poses with MD simulations (GROMACS).
  • QSAR Models: Train on pyrimidine amine datasets to predict IC50_{50} values .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, BBB penetration, and CYP inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.